molecular formula C19H23N5O B3730897 9-[4-(dimethylamino)phenyl]-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-[4-(dimethylamino)phenyl]-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B3730897
M. Wt: 337.4 g/mol
InChI Key: LXLIRACUCZYJRS-UHFFFAOYSA-N
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Description

9-[4-(dimethylamino)phenyl]-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-(dimethylamino)phenyl]-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically begins with the formation of a key triazole intermediate. This is achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the phenyl and quinazoline moieties. Reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound is optimized for efficiency and cost-effectiveness. Large-scale reactors and continuous flow processes are employed to maintain consistent quality. Purification steps such as crystallization, filtration, and chromatography are crucial in achieving the desired compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, often facilitated by reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reductive transformations can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: The presence of dimethylamino and phenyl groups allows for substitution reactions, particularly nucleophilic aromatic substitutions.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, potassium permanganate.

  • Reduction: Sodium borohydride, lithium aluminum hydride.

  • Substitution: Nucleophiles like amines, thiols, and halides in solvents such as ethanol or dimethyl sulfoxide.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction could lead to amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows for various functional modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, 9-[4-(dimethylamino)phenyl]-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is investigated for its interactions with biological macromolecules. It acts as a probe in studying enzyme functions and as a potential lead compound in drug discovery.

Medicine

Medicinally, it holds promise for the development of therapeutic agents. Its structural complexity allows for specific interactions with biological targets, potentially leading to new treatments for various diseases.

Industry

In the industrial sector, this compound is explored for its use in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects is closely linked to its ability to interact with molecular targets. It can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression regulation, or inhibition of metabolic processes. Detailed mechanistic studies are ongoing to elucidate these interactions fully.

Comparison with Similar Compounds

Similar Compounds

  • 8-(dimethylamino)-2,6-dimethyl-5,7,8,9-tetrahydro[1,2,4]triazolo[1,5-c]quinazoline

  • 4-(dimethylamino)phenyl-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

  • 2,6-dimethyl-5,7,8,9-tetrahydro[1,2,4]triazolo[1,5-c]quinazolin-4-one

Uniqueness

What sets 9-[4-(dimethylamino)phenyl]-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one apart from these similar compounds is its distinctive combination of functional groups and the resulting steric and electronic properties

Properties

IUPAC Name

9-[4-(dimethylamino)phenyl]-2,6-dimethyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-11-9-15-17(16(25)10-11)18(24-19(21-15)20-12(2)22-24)13-5-7-14(8-6-13)23(3)4/h5-8,11,18H,9-10H2,1-4H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLIRACUCZYJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(N3C(=NC(=N3)C)N2)C4=CC=C(C=C4)N(C)C)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-[4-(dimethylamino)phenyl]-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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9-[4-(dimethylamino)phenyl]-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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9-[4-(dimethylamino)phenyl]-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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9-[4-(dimethylamino)phenyl]-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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9-[4-(dimethylamino)phenyl]-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Reactant of Route 6
9-[4-(dimethylamino)phenyl]-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

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